molecular formula C6H9ClN2O2 B13630353 3-(1h-Pyrazol-5-yl)propanoic acid hydrochloride

3-(1h-Pyrazol-5-yl)propanoic acid hydrochloride

Cat. No.: B13630353
M. Wt: 176.60 g/mol
InChI Key: CXQHVCSJZHJZPJ-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The resulting pyrazole intermediate is then reacted with a suitable propanoic acid derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its pyrazole ring provides stability and reactivity, making it a versatile compound in various fields .

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

3-(1H-pyrazol-5-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-3-4-7-8-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H

InChI Key

CXQHVCSJZHJZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)CCC(=O)O.Cl

Origin of Product

United States

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